molecular formula C19H12ClN5O3 B11656198 6-Amino-4-(2-chlorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-chlorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11656198
M. Wt: 393.8 g/mol
InChI Key: NOKQWZMVHQHWSR-UHFFFAOYSA-N
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Description

6-Amino-4-(2-chlorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a pyran ring, along with various substituents such as amino, chlorophenyl, nitrophenyl, and carbonitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-chlorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step reaction process. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form a chalcone intermediate.

    Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

    Formation of Pyran Ring: The pyrazole intermediate is then reacted with malononitrile and a suitable aldehyde under basic conditions to form the dihydropyrano[2,3-c]pyrazole structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Amino derivatives with potential changes in biological activity.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for their ability to inhibit specific enzymes, which can be useful in drug development.

    Antimicrobial Activity: Exhibits antimicrobial properties against various bacterial and fungal strains.

Medicine

    Anticancer Agents: Potential use as anticancer agents due to their ability to interfere with cell proliferation.

    Anti-inflammatory Agents: Studied for their anti-inflammatory properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-chlorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of enzymes critical for cell division.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-(2-chlorophenyl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Similar structure but with a different position of the nitro group.

    6-Amino-4-(2-bromophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Similar structure but with a bromophenyl group instead of chlorophenyl.

Uniqueness

The unique combination of substituents in 6-Amino-4-(2-chlorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H12ClN5O3

Molecular Weight

393.8 g/mol

IUPAC Name

6-amino-4-(2-chlorophenyl)-3-(3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C19H12ClN5O3/c20-14-7-2-1-6-12(14)15-13(9-21)18(22)28-19-16(15)17(23-24-19)10-4-3-5-11(8-10)25(26)27/h1-8,15H,22H2,(H,23,24)

InChI Key

NOKQWZMVHQHWSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=NNC(=C23)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N)Cl

Origin of Product

United States

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